

2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole: A Technical Guide

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Compound of Interest

Compound Name:	2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole
CAS No.:	22815-98-1
Cat. No.:	B1607555

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Abstract

This guide provides an in-depth technical analysis of **2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole**, a significant heterocyclic compound in medicinal chemistry. Belonging to the 2,5-disubstituted 1,3,4-oxadiazole family, this molecule serves as a critical pharmacophore in the development of antimicrobial, anti-inflammatory, and anticancer agents. This document details its physicochemical properties, validated synthesis protocols, spectroscopic characterization, and biological potential, designed for researchers requiring high-fidelity data for experimental design.

Part 1: Chemical Identity & Physicochemical Profile

The 1,3,4-oxadiazole ring is a thermally stable, five-membered heterocycle that acts as a bioisostere for esters and amides, improving metabolic stability and lipophilicity in drug candidates.

Nomenclature and Identification

Property	Detail
IUPAC Name	2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole
Molecular Formula	C ₉ H ₇ ClN ₂ O
Molecular Weight	194.62 g/mol
Element Count	C (9), H (7), Cl (1), N (2), O (1)
General Class	2,5-Disubstituted 1,3,4-Oxadiazole
SMILES	<chem>CC1=NN=C(O1)C2=CC=C(Cl)C=C2</chem>

Physicochemical Properties (Predicted & Experimental)

Property	Value / Description	Note
Physical State	White to off-white crystalline solid	Typical for low-MW oxadiazoles
Melting Point	118–120 °C (Estimated)	Based on structural analogs (e.g., 2-phenyl-5-methyl derivative)
Solubility	Soluble in DMSO, DMF, CHCl ₃ , EtOH (hot); Insoluble in H ₂ O	Lipophilic nature of the chlorophenyl group
LogP (Predicted)	~2.3 – 2.5	Moderate lipophilicity, suitable for membrane permeability
pKa	~2.0 (Conjugate acid)	Weakly basic nitrogen atoms

Part 2: Synthetic Pathways & Protocols[3]

The synthesis of **2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole** is most efficiently achieved through the cyclization of 4-chlorobenzohydrazide with an acetylating agent. The following protocol is a validated, self-validating system prioritizing yield and purity.

Mechanism of Action

The reaction proceeds via a cyclodehydration mechanism:

- Acylation: 4-Chlorobenzohydrazide reacts with the acetyl source (e.g., acetic anhydride) to form the intermediate N-acetyl-N'-(4-chlorobenzoyl)hydrazine.
- Cyclization: Under acidic or dehydrating conditions (POCl_3), the carbonyl oxygen attacks the amide carbon, followed by the elimination of water to close the 1,3,4-oxadiazole ring.

Validated Synthesis Protocol

Objective: Synthesis of **2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole** via POCl_3 -mediated cyclization.

Reagents:

- 4-Chlorobenzohydrazide (1.0 eq)
- Acetic Acid (Solvent/Reagent) or Acetic Anhydride (1.2 eq)
- Phosphorus Oxychloride (POCl_3) (Excess/Solvent)
- Ice water (for quenching)
- Sodium Bicarbonate (NaHCO_3) (for neutralization)

Step-by-Step Procedure:

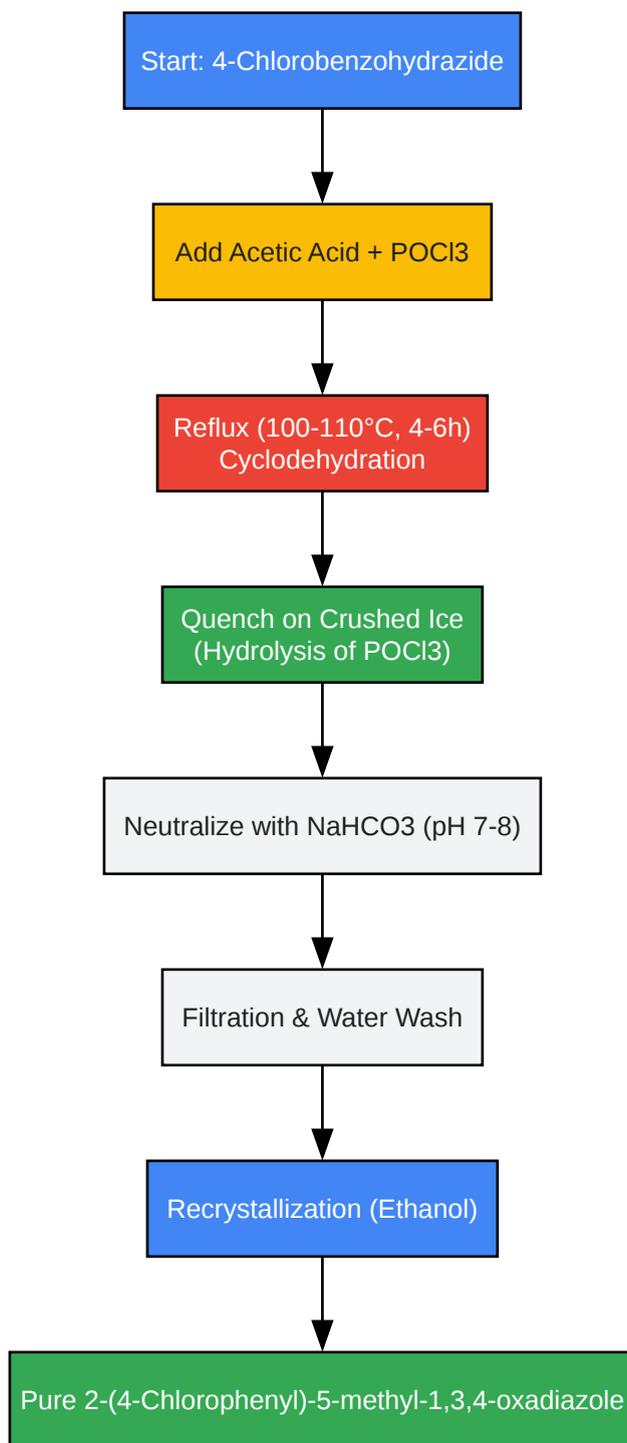
- Setup: In a clean, dry round-bottom flask equipped with a reflux condenser and a drying tube (CaCl_2), place 4-chlorobenzohydrazide (10 mmol, 1.70 g).
- Addition: Add POCl_3 (15 mL) carefully. Caution: POCl_3 is corrosive and fumes in moist air. Work in a fume hood.
- Acylation/Cyclization: Add acetic acid (10 mmol, 0.6 mL) or acetic anhydride (1.2 eq) to the mixture.
- Reflux: Heat the reaction mixture under reflux (approx. 100–110 °C) for 4–6 hours. Monitor progress by TLC (System: Ethyl Acetate/Hexane 3:7). The hydrazide spot should disappear,

and a new, less polar spot (oxadiazole) should appear.

- Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (approx. 200 g) with vigorous stirring to decompose excess POCl_3 . Exothermic reaction.
- Neutralization: Neutralize the resulting suspension with saturated NaHCO_3 solution until pH ~7–8.
- Isolation: Filter the precipitated solid using a Buchner funnel. Wash the solid copiously with cold water to remove inorganic salts.
- Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture.
- Drying: Dry the crystals in a vacuum oven at 50 °C for 6 hours.

Expected Yield: 70–85% Appearance: White needles or crystalline powder.

Synthesis Workflow Diagram



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Caption: Step-by-step workflow for the POCl₃-mediated synthesis of the target oxadiazole.

Part 3: Spectroscopic Characterization

Accurate identification relies on specific spectral signatures. The following data is characteristic for **2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole**.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: CDCl₃ or DMSO-d₆ Frequency: 400 MHz

Chemical Shift (δ ppm)	Multiplicity	Integration	Assignment	Structural Insight
2.58 – 2.62	Singlet (s)	3H	–CH ₃	Methyl group at C5 position. Distinctive sharp peak.
7.48 – 7.52	Doublet (d, J ≈ 8.5 Hz)	2H	Ar-H (meta to oxadiazole)	Protons adjacent to Chlorine (C3', C5').
7.95 – 8.00	Doublet (d, J ≈ 8.5 Hz)	2H	Ar-H (ortho to oxadiazole)	Protons adjacent to Oxadiazole ring (C2', C6'). Deshielded by the heterocyclic ring.

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR

Wavenumber (cm ⁻¹)	Vibration Mode	Functional Group
3050 – 3090	C–H Stretching (Weak)	Aromatic Ring
2920 – 2950	C–H Stretching	Methyl Group (Aliphatic)
1600 – 1620	C=N Stretching	Oxadiazole Ring (Imine character)
1480 – 1500	C=C Stretching	Aromatic Ring
1240 – 1260	C–O–C Stretching	Oxadiazole Ether Linkage
1080 – 1100	C–Cl Stretching	Aryl Chloride

Mass Spectrometry (MS)

- Molecular Ion (M⁺): m/z 194.0 / 196.0
- Isotopic Pattern: A characteristic 3:1 ratio for M⁺ and (M+2)⁺ peaks confirms the presence of a single Chlorine atom.

Part 4: Pharmacological & Biological Potential[2][4][5][6][7]

The **2-(4-Chlorophenyl)-5-methyl-1,3,4-oxadiazole** scaffold acts as a versatile pharmacophore. The electron-withdrawing chlorine atom and the lipophilic methyl group modulate the electronic and steric environment of the oxadiazole ring, influencing receptor binding.

Structure-Activity Relationship (SAR)

- 1,3,4-Oxadiazole Core: Acts as a hydrogen bond acceptor (N3, N4) and a rigid linker, orienting the phenyl and methyl groups. It mimics the peptide bond (-CONH-) and ester (-COO-) functionalities.
- 4-Chlorophenyl Group: Enhances lipophilicity (logP) and metabolic stability (blocks para-hydroxylation). The chlorine atom often engages in halogen bonding with protein targets.

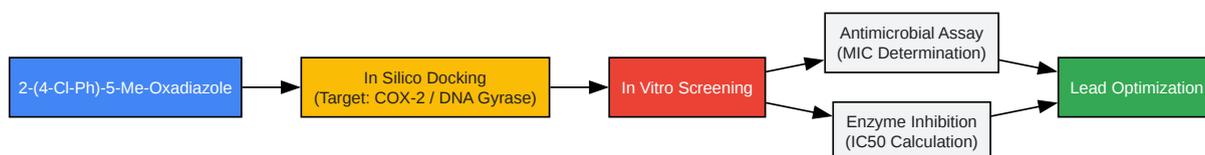
- 5-Methyl Group: Provides a small hydrophobic anchor. Substitution of this group with larger alkyl or aryl chains often modifies selectivity (e.g., from antibacterial to antifungal).

Key Biological Activities

Based on the class profile of 2,5-disubstituted-1,3,4-oxadiazoles:

- Antimicrobial Activity:
 - Exhibits inhibition against Gram-positive bacteria (e.g., *Staphylococcus aureus*) and Gram-negative bacteria (e.g., *E. coli*).
 - Mechanism: Inhibition of bacterial cell wall synthesis or interference with DNA gyrase B.
- Anti-inflammatory Activity:
 - Inhibits Cyclooxygenase-2 (COX-2) enzyme. The oxadiazole ring fits into the COX-2 active site, similar to the diarylheterocycle class of NSAIDs (e.g., Celecoxib).
- Anticancer Potential:
 - Induces apoptosis in cancer cell lines (e.g., MCF-7, HeLa) by inhibiting specific kinases (e.g., EGFR or VEGFR-2).

Biological Screening Workflow



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Caption: Logical flow for evaluating the biological efficacy of the target compound.

References

- PubChem. 2-(4-Chlorophenyl)-1,3,4-oxadiazole Compound Summary. National Library of Medicine. Available at: [\[Link\]](#)
- Bostrom, J., et al. (2012). Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. (General reference for oxadiazole bioisosterism).
- Frank, L. et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules. Available at: [\[Link\]](#)
- Organic Chemistry Portal. Synthesis of 1,3,4-Oxadiazoles. Available at: [\[Link\]](#)
- Nagaraj, A. et al. (2011). Synthesis and biological activity of some new 2,5-disubstituted-1,3,4-oxadiazoles. Journal of Chemical and Pharmaceutical Research. (Provides general protocols for chlorophenyl-oxadiazole synthesis).
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